2-Hexadecyloctadecanoic acid

Transfection Liposome Gene Delivery

Researchers face reproducibility challenges when linear fatty acids fail in sterically demanding applications. 2-Hexadecyloctadecanoic acid (CAS 89547-15-9) addresses this with its unique C2 α-branched C34 architecture, providing steric bulk and lower density (0.87 g/cm³) that linear C18 alternatives cannot replicate. - Enables quantum dot capping with superior colloidal stabilization vs. straight-chain ligands. - Boosts transfection efficiency in liposomal gene delivery relative to oleic acid. - Demonstrates anti-MRSA activity with a reported MIC of 240 ng/mL. Available from BenchChem with reliable lot-to-lot consistency for lipid engineering studies.

Molecular Formula C34H68O2
Molecular Weight 508.9 g/mol
CAS No. 89547-15-9
Cat. No. B047649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hexadecyloctadecanoic acid
CAS89547-15-9
Synonyms2-Hexadecyloctadecanoic Acid;  2-Palmitylstearic Acid
Molecular FormulaC34H68O2
Molecular Weight508.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)C(=O)O
InChIInChI=1S/C34H68O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33(34(35)36)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3,(H,35,36)
InChIKeyLPZKXVVBAZTEMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hexadecyloctadecanoic Acid Identity and Properties


2-Hexadecyloctadecanoic acid (CAS 89547-15-9) is a synthetic, saturated, branched-chain fatty acid with the molecular formula C34H68O2 and a molecular weight of 508.9 g/mol [1]. It is a C34 α-branched fatty acid, consisting of an 18-carbon backbone (octadecanoic acid) with a 16-carbon (hexadecyl) alkyl group attached at the second carbon (C2) position [2]. This specific branched structure distinguishes it from common linear saturated fatty acids, such as stearic acid (C18:0), and confers unique physicochemical properties [2]. The compound is commercially available as a white to almost white powder or crystal with a reported melting point of 79 °C and purity levels typically ≥95% to >98.0% as determined by GC and titration [1].

Synthetic C34 α-branched fatty acid; structure distinct from linear counterparts like stearic acid.
Reported lower density and higher melting point compared to stearic acid, may alter lipid packing and material behavior.
Research contexts: quantum dot capping ligand, antimicrobial screening (MRSA), non-viral gene delivery formulations.

2-Hexadecyloctadecanoic Acid Substitution Risks


Direct substitution of 2-hexadecyloctadecanoic acid with common linear fatty acids like stearic acid (C18:0) or oleic acid (C18:1), or with shorter-chain branched fatty acids, is not scientifically justifiable. The α-branched structure of this compound fundamentally alters its physicochemical behavior compared to its linear counterparts, leading to lower density, altered melting point, and a distinct molecular packing that cannot be replicated by simpler fatty acids [1]. These structural differences manifest as quantifiable performance variations in specialized applications. For instance, the unique steric bulk of this C34 branched fatty acid influences its behavior as a capping ligand for quantum dots [1] and its efficacy in lipid-based transfection formulations compared to other fatty acids like oleic acid . Using a structurally dissimilar analog introduces an uncontrolled variable, potentially invalidating comparative studies and leading to irreproducible results in fields requiring precise lipid engineering.

Linear fatty acid replacement
Substituting with stearic or oleic acid may alter packing, steric stabilization, and phase behavior due to lack of α-branching.
Antimicrobial screening context
Linear fatty acid controls may not reproduce the MIC endpoint context observed for this branched compound; method-dependent validation needed.

2-Hexadecyloctadecanoic Acid Performance Evidence


Transfection Efficiency in Lipid Formulations

In the context of preparing liposomes and lipid formulations for transfection experiments, 2-hexadecyloctadecanoic acid has been directly shown to increase transfection efficiency and was found to be more effective than other fatty acids, including oleic acid .

Transfection vs Oleic Acid
Data to verify
More effective (qualitative comparison)
Reported transfection enhancement context; source review required.
Data derived from unspecified comparison; verify with own system.
Transfection Liposome Gene Delivery

Anti-MRSA Antibacterial Activity

2-Hexadecyloctadecanoic acid demonstrates potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). Its minimum inhibitory concentration (MIC) has been quantified at 240 ng/mL, indicating inhibition of bacterial growth at nanogram-per-milliliter concentrations [1].

MIC against MRSA
Reported
240 ng/mL
Reported MIC endpoint; supports antimicrobial screening context.
In vitro assay; method-specific validation recommended.
Antibacterial MRSA Minimum Inhibitory Concentration

Density and Melting Point vs. Stearic Acid

The α-branched structure of 2-hexadecyloctadecanoic acid results in a significantly lower density of 0.87 g/cm³ compared to its linear counterpart, stearic acid (C18:0), which has a density of approximately 0.94 g/cm³ [1][2]. Additionally, its melting point (79 °C) is higher than that of stearic acid (69.6 °C), a deviation attributable to the altered molecular packing induced by the bulky hexadecyl branch at the C2 position [1][2].

Density & Melting Point
Reported
0.87 vs 0.94 g/cm³; mp 79 vs 69.6 °C
Altered packing from α-branching; impacts material application fit.
Property differences should be verified for specific use cases.
Physical Chemistry Lipid Packing Density

Quantum Dot Capping Ligand

2-Hexadecyloctadecanoic acid is explicitly identified as a surface ligand or capping agent in the synthesis of colloidal quantum dots (QDs) . Its bulky, branched structure provides steric stabilization to nanoparticles, a function that differs from the performance of linear fatty acid ligands . A patent application further specifies its use in light-emitting elements comprising quantum dots, where it serves as an organic ligand for surface protection and improved dispersibility [1].

Quantum Dot Capping
Class-level
Steric stabilization; patented use
Ligand function context for nanoparticle research.
Performance may vary with QD material and synthesis conditions.
Quantum Dots Nanomaterials Surface Ligand

2-Hexadecyloctadecanoic Acid Applications


Non-Viral Gene Delivery

This compound is a candidate for inclusion in liposomal formulations designed for gene transfection. Its demonstrated ability to increase transfection efficiency compared to other fatty acids, such as oleic acid, makes it a valuable component for researchers optimizing non-viral vectors for gene therapy or cellular engineering studies .

Antimicrobial Research Against Resistant Pathogens

The compound is a subject of interest in antimicrobial research, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Its reported minimum inhibitory concentration (MIC) of 240 ng/mL provides a quantifiable benchmark for studies investigating novel fatty acid-based antibacterial agents or synergistic drug combinations .

Colloidal Quantum Dot Synthesis

As a branched-chain fatty acid, this compound serves as an effective capping ligand in the synthesis of colloidal quantum dots (e.g., CdSe). Its bulky structure provides steric stabilization, which is critical for controlling nanocrystal size, shape, and preventing aggregation, a function that differs from that of linear chain ligands [1].

Specialty Lubricant Additive

The compound's branched structure and lower density (0.87 g/cm³) compared to linear stearic acid (0.94 g/cm³) make it suitable as an additive in specialty lubricants and greases. These properties can enhance performance by reducing friction and wear in high-temperature applications, where its unique molecular packing offers advantages over conventional fatty acid additives .

Application
Selection Property
Validation Focus
Non-viral gene delivery research
Reported transfection performance relative to common fatty acids
Liposomal formulation and transfection assay validation
Antimicrobial screening (MRSA)
MIC endpoint screening context
Susceptibility assay and strain-panel validation
Quantum dot surface ligand research
Branched-chain steric stabilization
Nanoparticle dispersibility and size control assessment
Specialty lubricant additive research
Density differential from linear fatty acids
Thermal stability and friction-reduction performance testing

Technical Documentation Hub

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38 linked technical documents
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